2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Descripción
The exact mass of the compound 2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-5-(3,3,3-trifluoropropylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO2S2/c11-9-5-7-6-15(3-1-8(7)18-9)19(16,17)4-2-10(12,13)14/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZONNJAFXPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,2-c]pyridine core with a chloro substituent and a sulfonyl group attached to a trifluoropropyl moiety. The molecular formula is with a molecular weight of approximately 344.74 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thieno[3,2-c]pyridine derivatives have shown efficacy against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis and function.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Properties
The compound has been evaluated for its anticancer activity in various cancer cell lines. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown promise against breast cancer and lung cancer cell lines.
- Case Study: In vitro studies on MCF-7 (breast cancer) cells revealed that treatment with the compound at concentrations of 10 µM led to a significant reduction in cell viability (approximately 70% compared to control).
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. The sulfonyl group may enhance the compound's ability to interact with target proteins or enzymes critical for cancer cell metabolism.
Toxicology and Safety Profile
Toxicological assessments indicate that while the compound exhibits biological activity, it also presents certain risks. Acute toxicity studies have classified it as harmful if ingested. The LD50 value in rodent models was found to be approximately 300 mg/kg.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with high gastrointestinal permeability. However, its lipophilicity may lead to variable distribution profiles in vivo.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Volume of Distribution (Vd) | 1.5 L/kg |
| Half-life | 4 hours |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high purity and yield?
- Methodological Answer : Synthesis optimization involves selecting appropriate sulfonylation reagents (e.g., trifluoropropyl sulfonyl chloride) and controlling reaction conditions such as temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted tetrahydrothieno[3,2-c]pyridine precursors. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve bond angles and ring conformations (e.g., sulfur and nitrogen positions in the fused thiophene-pyridine system) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent integration, such as the trifluoropropyl-sulfonyl group and chlorine atom environments .
- High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₁₄H₁₄ClF₃NO₂S₂) and isotopic patterns .
Q. Which metabolic enzymes are likely involved in its biotransformation?
- Methodological Answer : Cytochrome P450 isoforms CYP2C19 and CYP3A4 are primary candidates due to their role in oxidizing sulfur-containing heterocycles. In vitro assays with human liver microsomes (HLMs) + selective CYP inhibitors (e.g., ketoconazole for CYP3A4) can identify dominant metabolic pathways. Monitor metabolites via LC-MS/MS, focusing on sulfone oxidation or thiophene ring cleavage .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- In silico docking : Screen against libraries of GPCRs (e.g., P2RY12) or integrins (e.g., ITGB3) using software like AutoDock Vina, prioritizing targets with high binding affinity to the sulfonyl group .
- Functional assays : Use platelet aggregation tests (for anti-thrombotic activity) or kinase inhibition panels to assess selectivity .
Advanced Research Questions
Q. How does the trifluoropropyl-sulfonyl group influence conformational dynamics and target binding?
- Methodological Answer : The sulfonyl group enhances electrophilicity, promoting hydrogen bonding with residues like lysine or arginine in enzyme active sites. Conformational analysis via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) reveals rotational flexibility of the trifluoropropyl chain, which may stabilize hydrophobic interactions. Compare binding free energies (ΔG) of analogs with/without the sulfonyl group using MM-PBSA calculations .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., CYP2C19 vs. CYP3A4 dominance) may arise from genetic polymorphisms. Address this by:
- Genotyping donor hepatocytes for CYP2C19*2 or *17 alleles to assess metabolic variability .
- Dose-response studies in CRISPR-edited cell lines (e.g., HepG2-CYP3A4-KO) to isolate enzyme-specific effects .
Q. How can researchers modulate amide bond rotamers in related analogs to improve stability?
- Methodological Answer : Introduce steric hindrance via methyl/ethyl groups adjacent to the amide bond (e.g., at position 5 of the pyridine ring). Characterize rotamer populations using NOESY NMR to identify preferred conformations. Stability assays under accelerated conditions (40°C/75% RH) validate resistance to hydrolysis .
Q. What computational tools predict off-target interactions and toxicity risks?
- Methodological Answer :
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